molecular formula C16H12N2O2 B12582496 3-[4-(Pyridin-3-yloxy)phenoxy]pyridine CAS No. 212387-35-4

3-[4-(Pyridin-3-yloxy)phenoxy]pyridine

Cat. No.: B12582496
CAS No.: 212387-35-4
M. Wt: 264.28 g/mol
InChI Key: DTPQYDAIOFINNC-UHFFFAOYSA-N
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Description

3-[4-(Pyridin-3-yloxy)phenoxy]pyridine is a heterocyclic organic compound that features two pyridine rings connected via an ether linkage to a phenoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pyridin-3-yloxy)phenoxy]pyridine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 3-hydroxypyridine with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyridin-3-yloxy)phenoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or organolithium reagents in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced pyridine derivatives .

Scientific Research Applications

3-[4-(Pyridin-3-yloxy)phenoxy]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Pyridin-3-yloxy)phenoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Pyridin-3-yloxy)phenoxy]pyridine is unique due to its specific structural arrangement, which allows for versatile chemical modifications and potential biological activities. Its dual pyridine rings and phenoxy linkage provide a scaffold for the development of novel therapeutic agents and research tools.

Properties

CAS No.

212387-35-4

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-(4-pyridin-3-yloxyphenoxy)pyridine

InChI

InChI=1S/C16H12N2O2/c1-3-15(11-17-9-1)19-13-5-7-14(8-6-13)20-16-4-2-10-18-12-16/h1-12H

InChI Key

DTPQYDAIOFINNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)OC3=CN=CC=C3

Origin of Product

United States

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